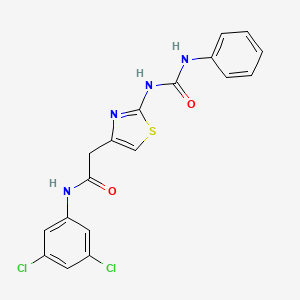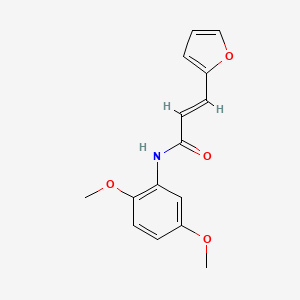![molecular formula C20H21N3O3 B2958120 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 342596-28-5](/img/structure/B2958120.png)
2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a benzo[de]isoquinoline-1,3(2H)-dione moiety, which is a type of polycyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The piperazine ring typically adopts a chair conformation . The benzo[de]isoquinoline-1,3(2H)-dione moiety would add significant rigidity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the benzo[de]isoquinoline-1,3(2H)-dione moiety . Piperazine rings can participate in a variety of reactions, including alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the piperazine ring could increase the compound’s solubility in water . The compound’s melting and boiling points, as well as its density, would depend on the specific arrangement of atoms and the types of intermolecular forces present .Scientific Research Applications
Receptor Affinity and Antagonistic Activities
Research conducted by Mokrosz et al. (1999) on a series of arylpiperazine derivatives, including compounds related to 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, demonstrated their high affinity for 5-HT1A and 5-HT2A receptors. These findings suggest potential applications in treating disorders related to these receptors, such as depression and anxiety (M. Mokrosz et al., 1999).
Antitumor Activities
Studies have also explored the antitumor activities of arylpiperazine compounds. Zhou et al. (2017) investigated the crystal structures and potential antitumor effects of similar arylpiperazine derivatives. The research indicated that these compounds might offer new avenues for cancer treatment through their interaction with cellular structures and inhibition of tumor growth (Jinhui Zhou et al., 2017).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of naphthalimide-functionalized polynorbornenes, which share structural motifs with the compound of interest, were explored by Hollauf et al. (2016). These materials, due to their fluorescence and photostability, find applications in sensing, imaging, and as components in optoelectronic devices (Manuel Hollauf et al., 2016).
Growth Inhibition and Apoptosis in Cancer Cells
Lin et al. (2011) reported on a novel amonafide analogue, showing that it causes growth inhibition and apoptosis in Raji cells through a ROS-mediated mitochondrial pathway. This mechanism of action underlines the potential of such compounds in developing targeted cancer therapies (B. Lin et al., 2011).
Molecular Docking and Antimicrobial Studies
Ghabbour et al. (2016) conducted research to determine the structure and antimicrobial activity of a compound structurally similar to 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. The findings revealed moderate antimicrobial activity, suggesting its potential use in developing new antimicrobial agents (H. Ghabbour et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been reported to exhibit anti-inflammatory effects .
Mode of Action
Piperazine derivatives have been shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner . They also reduce the paw licking time of animals in the second phase of the formalin test . Furthermore, these compounds reduce oedema formation and cell migration, decrease myeloperoxidase enzyme activity, and lower the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Biochemical Pathways
Piperazine derivatives have been shown to influence the inflammatory process, which is characterized by the production and release of pro-inflammatory mediators .
Result of Action
Piperazine derivatives have been shown to exhibit anti-nociceptive and anti-inflammatory effects . They decrease the number of writhings induced by acetic acid, reduce paw licking time in the formalin test, and decrease oedema formation .
Future Directions
properties
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-21-10-12-22(13-11-21)17(24)8-9-23-19(25)15-6-2-4-14-5-3-7-16(18(14)15)20(23)26/h2-7H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNNJHXSXRXNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethoxybenzyl)-2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2958037.png)
![2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B2958039.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2958040.png)

![4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2958043.png)
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)naphthalen-2-amine](/img/structure/B2958045.png)

![{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2958049.png)
![1-[(2-Methylphenyl)methyl]-4-prop-1-en-2-yltriazole](/img/structure/B2958052.png)
![2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B2958055.png)
![2-Chloro-1-[5-(4-methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2958057.png)
![3-[Amino(dideuterio)methyl]-4-chloroaniline](/img/structure/B2958058.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2958059.png)
![2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2958060.png)